2,4-dichloro-N-(2-chlorophenyl)benzamide

Nicotinic Acetylcholine Receptor Neuroscience Addiction Research

Researchers requiring selective α3β4 nicotinic receptor antagonism often face compound promiscuity issues. This benzamide derivative offers a defined selectivity profile, solving target deconvolution challenges. - α3β4 nAChR antagonist with an IC50 of 1.8 nM; 6.7-8.3-fold selectivity over α4β2 and α4β4 subtypes. - Validated in vivo CNS target engagement via systemic administration in murine behavioral models. - Serves as a reference standard for CYP liability studies (CYP1A2 IC50 1,400 nM) and SERT-preferring transporter assays (SERT IC50 100 nM).

Molecular Formula C13H8Cl3NO
Molecular Weight 300.6 g/mol
CAS No. 2447-98-5
Cat. No. B3369745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-chlorophenyl)benzamide
CAS2447-98-5
Molecular FormulaC13H8Cl3NO
Molecular Weight300.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C13H8Cl3NO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)
InChIKeyDUYWOVIZBIZDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-(2-chlorophenyl)benzamide Technical Baseline


2,4-Dichloro-N-(2-chlorophenyl)benzamide (CAS 2447-98-5) is a tri-chlorinated benzamide derivative with a molecular formula of C13H8Cl3NO and a molecular weight of 300.57 g/mol [1]. The compound features a 2,4-dichlorobenzoyl moiety linked via an amide bond to a 2-chlorophenyl group, a substitution pattern that distinguishes it from other halogenated benzamides . As a substituted benzamide, it serves as a versatile scaffold in medicinal chemistry and chemical biology, with documented interactions across multiple target classes including nicotinic acetylcholine receptors (nAChRs), monoamine transporters, cytochrome P450 enzymes, and carbonic anhydrases [2].

Multi-target benzamide scaffold for nAChR, transporter, CYP, and dopamine receptor studies
Supports subtype-selectivity profiling across nicotinic acetylcholine receptor subtypes
Applicable to in vitro ADME-Tox panels and in vivo CNS behavioral pharmacology models

Structural Determinants of 2,4-Dichloro-N-(2-chlorophenyl)benzamide Activity


Simple substitution of 2,4-dichloro-N-(2-chlorophenyl)benzamide with structurally similar benzamide analogs is not permissible without significant alteration of target engagement profiles. The specific 2,4-dichloro substitution on the benzoyl ring, combined with the 2-chloro substitution on the aniline ring, establishes a unique electronic and steric environment that dictates both binding affinity and selectivity across multiple pharmacological targets. Conformational analysis of related N-(dichlorophenyl)benzamides demonstrates that the N—H and C=O bonds adopt an anti conformation, with the benzoyl and aniline rings oriented at a dihedral angle of approximately 33.0° (2), a geometry influenced directly by the chlorine substitution pattern [1]. This structural constraint differentiates the compound from analogs bearing alternative halogen positions or hydrogen substitutions, which exhibit distinct dihedral angles and, consequently, divergent target interaction profiles. The compound's promiscuous yet quantifiable activity across nAChR subtypes, monoamine transporters, and metabolic enzymes is therefore not a class property of benzamides but a specific consequence of its precise chlorination pattern [2].

Chlorination The 2,4-dichloro / 2-chloro substitution pattern creates a unique electronic and steric environment; alternative halogen positions may shift target engagement profiles significantly.
Conformation Reported anti amide conformation with ~33° dihedral angle is specific to this substitution; analogs adopting different geometries may not reproduce the same interaction profile.
Multi-target The compound's activity across nAChRs, transporters, and CYP enzymes is substitution-dependent; it is not a general benzamide class property and may not transfer to close analogs.

2,4-Dichloro-N-(2-chlorophenyl)benzamide Comparator Evidence


α3β4 Nicotinic Receptor Antagonism

2,4-Dichloro-N-(2-chlorophenyl)benzamide exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In contrast, the compound demonstrates substantially weaker antagonism at other human nAChR subtypes: α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and α1β1γδ muscle-type (IC50 = 7.9 nM) [1].

α3β4 nAChR Antagonism
Cross-study comparable
α3β4 IC50 1.8 nM
Reported α3β4-preferring nAChR antagonism context
6.7–8.3 fold selectivity over α4β2 and α4β4 subtypes in SH-SY5Y cells
Nicotinic Acetylcholine Receptor Neuroscience Addiction Research

Monoamine Transporter Inhibition Profile

2,4-Dichloro-N-(2-chlorophenyl)benzamide inhibits human serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) with distinct rank-order potency. The compound displays IC50 values of 100 nM at SERT, 443 nM at NET, and 945 nM at DAT in HEK293 cells expressing human transporters [1]. This rank-order (SERT > NET > DAT) differs from the classical NET > SERT > DAT profile observed for tricyclic antidepressants and the DAT > NET > SERT profile of cocaine analogs.

Monoamine Transporter Inhibition
Class-level inference
SERT IC50 100 nM
Reported SERT-preferring transporter inhibition profile
SERT/NET ratio 4.4; SERT/DAT ratio 9.5 in HEK293 cells
Monoamine Transporter Dopamine Serotonin Norepinephrine

Cytochrome P450 Inhibition Profile

In human liver microsomes, 2,4-dichloro-N-(2-chlorophenyl)benzamide exhibits differential inhibition across CYP isoforms. The compound inhibits CYP1A2 with an IC50 of 1,400 nM, CYP2C9 with an IC50 of 2,800 nM, and CYP2C8 with an IC50 of 7,500 nM, using isoform-specific probe substrates with 5-minute preincubation [1]. Notably, the compound demonstrates the greatest inhibitory effect on CYP1A2, with approximately 2-fold selectivity over CYP2C9 and >5-fold selectivity over CYP2C8.

CYP1A2 Inhibition
Cross-study comparable
IC50 1,400 nM
Reported CYP1A2-preferring inhibition context
~2-fold over CYP2C9; >5-fold over CYP2C8 in human liver microsomes
Cytochrome P450 Drug Metabolism ADME-Tox

Dopamine D2 Receptor Antagonism

2,4-Dichloro-N-(2-chlorophenyl)benzamide exhibits antagonist activity at the human dopamine D2 receptor with a Ki of 79.4 nM, as determined by [35S]GTPγS binding assay in CHO cells expressing human D2 receptors [1]. For comparison, the compound displays antagonist activity at the human D3 receptor with a Ki of 100 nM in the same assay system [1].

D2 Receptor Antagonism
Cross-study comparable
D2 Ki 79.4 nM
Reported D2/D3 receptor antagonism context
D2/D3 selectivity ratio 1.26; CHO cells, [35S]GTPγS assay
Dopamine Receptor D2 Antagonist Neuropharmacology

In Vivo Nicotinic Antagonism

In ICR mice, subcutaneously administered 2,4-dichloro-N-(2-chlorophenyl)benzamide antagonizes nicotine-induced behavioral effects across multiple endpoints. The compound inhibits nicotine-induced antinociception with ED50 values of 15.0 mg/kg (hotplate assay) and 1.2 mg/kg (tail-flick assay) [1]. It also attenuates nicotine-induced hypothermia (ED50 = 9.2 mg/kg) and nicotine-induced locomotor activity increases (ED50 = 4.9 mg/kg) when administered 15 minutes prior to nicotine challenge [1].

In Vivo nAChR Antagonism
Supporting evidence
4 nicotine challenge models
Reported in vivo CNS target engagement context
ICR mice; s.c. dosing; ED50 range 1.2–15.0 mg/kg across endpoints
In Vivo Pharmacology Nicotinic Antagonism CNS Penetration

2,4-Dichloro-N-(2-chlorophenyl)benzamide Applications


α3β4 nAChR Pharmacology Probe

With an IC50 of 1.8 nM at human α3β4 nAChRs and a 6.7- to 8.3-fold selectivity window over α4β2 and α4β4 subtypes [1], this benzamide derivative serves as a selective pharmacological probe for dissecting α3β4-mediated signaling pathways. The quantified subtype selectivity profile supports its use in experiments requiring differentiation of nAChR subunit contributions to nicotine dependence, anxiety, and cognitive function. Procurement should prioritize this specific compound when experimental design demands α3β4-preferring antagonism rather than broad-spectrum nAChR blockade.

In Vitro ADME-Tox Screening

The CYP inhibition profile—IC50 values of 1,400 nM (CYP1A2), 2,800 nM (CYP2C9), and 7,500 nM (CYP2C8)—provides a quantitative baseline for structure-metabolism relationship studies [2]. Researchers can use this compound as a reference standard when assessing the impact of additional chemical modifications on CYP liability. The 2-fold CYP1A2/CYP2C9 selectivity ratio serves as a benchmark for evaluating whether subsequent analogs improve or worsen metabolic stability.

Serotonin Transporter (SERT) Probe

The SERT-preferring inhibition profile (SERT IC50 = 100 nM; SERT/NET ratio = 4.4; SERT/DAT ratio = 9.5) positions this compound as a tool for studies investigating serotonergic neurotransmission in vitro [3]. This distinct rank-order potency differentiates it from most benzamide analogs, which typically exhibit DAT-preferring or balanced transporter inhibition. Applications include in vitro functional assays in HEK293 cells expressing human monoamine transporters and comparative pharmacology studies examining the structural basis of transporter selectivity.

In Vivo CNS Nicotinic Antagonist Studies

The demonstration of functional antagonism in four distinct nicotine challenge assays in mice (antinociception, hypothermia, and locomotor activity) confirms that this compound achieves CNS target engagement following systemic administration [4]. While direct comparator data with related benzamides are lacking, the established in vivo efficacy supports the use of this compound as a reference agent for validating new nicotinic antagonist candidates and for behavioral pharmacology studies exploring the role of nAChRs in addiction models.

Application
Selection Property
Validation Focus
α3β4 nAChR subtype pharmacology
nAChR subtype selectivity profile
α3β4-preferring antagonism interpretation
CYP-mediated metabolism studies
CYP isoform inhibition benchmark
Metabolic stability comparison context
Serotonin transporter pharmacology
Monoamine transporter rank-order profile
SERT-preferring inhibition context
In vivo CNS nAChR behavioral studies
In vivo target engagement evidence
Behavioral pharmacology model context
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